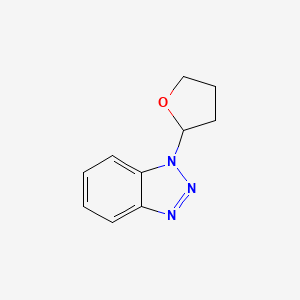
1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their unique physicochemical properties, which make them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science. The oxolan-2-yl group attached to the benzotriazole ring enhances its reactivity and stability, making it a versatile compound for various applications.
Vorbereitungsmethoden
The synthesis of 1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers typically involves the reaction of benzotriazole with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and its subsequent attachment to the benzotriazole ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve large-scale batch or continuous processes, where the reaction parameters are carefully controlled to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product .
Analyse Chemischer Reaktionen
1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and controlled temperatures (ranging from room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound has been explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives have been investigated for their therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects .
For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes involved in cell wall synthesis. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Oxolan-2-yl)-1H-1,2,3-benzotriazole mixture of isomers can be compared with other benzotriazole derivatives, such as:
1-(Methyl)benzotriazole: This compound has a methyl group instead of an oxolan-2-yl group, which affects its reactivity and stability.
1-(Phenyl)benzotriazole: The presence of a phenyl group in this derivative enhances its aromaticity and potential for π-π interactions.
1-(Hydroxymethyl)benzotriazole: The hydroxymethyl group provides additional sites for hydrogen bonding, increasing the compound’s solubility and reactivity in aqueous environments.
The uniqueness of this compound lies in its combination of the benzotriazole core with the oxolan-2-yl group, which imparts specific reactivity and stability that are advantageous for various applications.
Eigenschaften
IUPAC Name |
1-(oxolan-2-yl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-5-9-8(4-1)11-12-13(9)10-6-3-7-14-10/h1-2,4-5,10H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKUGZRXHMHECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2441957.png)



![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate](/img/structure/B2441964.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2441967.png)


![N-[(3-ethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2441975.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2441976.png)


